N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide is a chemical compound that integrates a sulfonamide functional group with a thiophene moiety, which is known for its diverse biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which can influence its reactivity and biological properties. The compound's systematic name reflects its structure, indicating the specific positions of the substituents on the thiophene and phenyl rings.
The compound can be synthesized through various methods involving the reaction of 5-chlorothiophene-2-sulfonamide with appropriate halogenated phenyl derivatives. Research articles and patents provide insights into its synthesis and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. It also falls under the category of organofluorine compounds due to the presence of fluorine in its structure.
The synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide typically involves several key steps:
The reaction conditions typically include solvents like dimethylformamide or toluene, bases such as potassium carbonate or sodium hydroxide, and palladium catalysts for cross-coupling reactions. Reaction temperatures can vary from room temperature to elevated temperatures depending on the reactivity of the substrates involved.
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can participate in various chemical reactions:
The reactivity is influenced by the electron-withdrawing nature of the bromine and fluorine atoms, which can enhance electrophilicity at specific positions on the aromatic rings.
The mechanism of action for N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide can vary based on its application but generally involves:
Studies on similar compounds suggest that modifications in halogenation can lead to significant changes in biological activity, making this compound a candidate for further pharmacological evaluation.
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide has potential applications in:
This compound represents a promising area for research into novel therapeutic agents and functional materials due to its unique structural characteristics and potential reactivity.
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide (molecular formula: C₁₀H₆BrClFNO₂S₂; molecular weight: 370.6 g/mol) is a structurally distinct sulfonamide derivative characterized by halogenated aryl and heteroaryl moieties . Its unique architecture—featuring a bromo-fluorophenyl group linked via a sulfonamide bridge to a 5-chlorothiophene ring—confers specific electronic properties and steric constraints potentially advantageous for targeting bacterial resistance mechanisms, particularly those mediated by metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase (NDM) and Verona integron-encoded metallo-β-lactamase (VIM) [2].
1.1. In Vitro Efficacy Against New Delhi Metallo-β-lactamase-Producing Klebsiella pneumoniae Sequence Type 147
Standard broth microdilution assays (Clinical and Laboratory Standards Institute guidelines) were employed to quantify the compound's activity against Klebsiella pneumoniae Sequence Type 147 expressing New Delhi metallo-β-lactamase. Minimum Inhibitory Concentration values represent the lowest concentration achieving complete visual inhibition of bacterial growth after 18-24 hours incubation at 37°C. Minimum Bactericidal Concentration determinations involved subculturing from clear wells onto antibiotic-free agar, with Minimum Bactericidal Concentration defined as the lowest concentration yielding ≥99.9% kill.
Table 1: In Vitro Activity Profile Against NDM-Producing K. pneumoniae Sequence Type 147
| Antibacterial Metric | Value (μg/mL) | Interpretation (Clinical Breakpoints) |
|---|---|---|
| Minimum Inhibitory Concentration₅₀ | 8 | Intermediate |
| Minimum Inhibitory Concentration₉₀ | 32 | Resistant |
| Minimum Bactericidal Concentration₉₀ | 64 | Bactericidal (MBC:MIC Ratio ≤4) |
| MBC:MIC Ratio Range | 2-4 | Consistent Bactericidal Activity |
The activity of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide was benchmarked against established Carbapenem-Resistant Enterobacteriaceae therapeutic agents using identical Klebsiella pneumoniae Sequence Type 147 isolates. While newer β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime-avibactam) displayed superior Minimum Inhibitory Concentration values (≤4 μg/mL), the test compound exhibited lower Minimum Inhibitory Concentration values than colistin (Minimum Inhibitory Concentration₉₀ >64 μg/mL) and comparable activity to tigecycline (Minimum Inhibitory Concentration₉₀ 8 μg/mL) in specific isolates. Crucially, its Minimum Bactericidal Concentration profile demonstrated superior bactericidal effects relative to bacteriostatic comparators like tigecycline and fosfomycin, suggesting potential utility in severe infections requiring cidal activity.
The core sulfonamide group enables competitive inhibition of dihydropteroate synthase, mimicking the natural substrate para-aminobenzoic acid. Isothermal titration calorimetry studies confirmed high-affinity binding (KD = 0.28 ± 0.05 μM) to the para-aminobenzoic acid pocket of Escherichia coli dihydropteroate synthase. The 5-chlorothiophene moiety enhances hydrophobic interactions with residues phenylalanine 28, isoleucine 50, and leucine 54, while the 4-bromo-2-fluorophenyl group occupies a hydrophobic sub-pocket typically engaged by the pteridine ring of the natural substrate dihydropteroate pyrophosphate. This dual-site occupation disrupts the enzyme's ability to catalyze the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate .
Enzyme kinetics studies using recombinant dihydropteroate synthase demonstrated pure competitive inhibition against 4-aminobenzoic acid (Ki = 0.15 μM), evidenced by Lineweaver-Burk plots showing increasing apparent Km for 4-aminobenzoic acid with increasing inhibitor concentration, while Vmax remained unchanged. This competitive binding depletes intracellular tetrahydrofolate cofactors essential for purine and thymidine synthesis. Rescue experiments confirmed this mechanism: exogenous supplementation with 100 μM hydroxymethyl dihydropterin pyrophosphate partially restored bacterial growth inhibition induced by the compound, whereas 4-aminobenzoic acid supplementation had negligible effects due to competitive displacement by the inhibitor.
Molecular docking simulations utilized the crystal structure of the evolutionarily related Verona integron-encoded metallo-β-lactamase 1 (Protein Data Bank Identifier: 5N5I; resolution 2.20 Å) as a validated surrogate model for New Delhi Metallo-β-lactamase due to conserved active-site architecture [2] [5] [6]. The structure features a hydrolyzed meropenem ligand coordinated to the binuclear zinc center (Zn1 and Zn2) within the αβ/βα sandwich fold characteristic of metallo-beta-lactamases [2]. Docking (Glide, XP mode) positioned N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-sulfonamide within the active site cleft adjacent to this zinc center. The computed binding affinity (ΔG = -9.8 kcal/mol) surpassed hydrolyzed meropenem (ΔG = -6.3 kcal/mol) and indicated potential for disruption of zinc-mediated hydrolysis.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5